6-chloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-3-sulfonamide
Description
6-chloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-3-sulfonamide is a synthetic organic compound that features a pyridine ring substituted with a sulfonamide group, a chloro group, and a pyrrolidinyl-phenylmethyl moiety
Properties
IUPAC Name |
6-chloro-N-[(2-pyrrolidin-1-ylphenyl)methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c17-16-8-7-14(12-18-16)23(21,22)19-11-13-5-1-2-6-15(13)20-9-3-4-10-20/h1-2,5-8,12,19H,3-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFOCPNLAIZVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2CNS(=O)(=O)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-3-sulfonamide typically involves multiple steps:
Formation of the Pyridine Sulfonamide Core: The starting material, 6-chloropyridine-3-sulfonyl chloride, is reacted with an amine to form the sulfonamide. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Introduction of the Pyrrolidinyl-Phenylmethyl Group: The intermediate sulfonamide is then subjected to a nucleophilic substitution reaction with 2-(pyrrolidin-1-yl)benzyl chloride. This step often requires a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.
Substitution: The chloro group on the pyridine ring can be substituted by nucleophiles such as amines or thiols, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents like DMF or DMSO.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as an inhibitor of specific enzymes or receptors.
Chemical Biology: Employed as a tool compound to probe biological systems and elucidate mechanisms of action.
Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyrrolidinyl-phenylmethyl moiety can enhance binding affinity through hydrophobic interactions. This compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-{[2-(morpholin-4-yl)phenyl]methyl}pyridine-3-sulfonamide: Similar structure but with a morpholine ring instead of pyrrolidine.
6-chloro-N-{[2-(piperidin-1-yl)phenyl]methyl}pyridine-3-sulfonamide: Contains a piperidine ring instead of pyrrolidine.
Uniqueness
6-chloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-3-sulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The pyrrolidine ring provides a different steric and electronic environment compared to morpholine or piperidine, potentially leading to unique interactions with biological targets and different pharmacokinetic properties.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
